molecular formula C4H9ClN2O2 B6185989 (5R)-5-amino-1,3-oxazinan-2-one hydrochloride CAS No. 2624109-04-0

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride

Cat. No. B6185989
CAS RN: 2624109-04-0
M. Wt: 152.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride, known as 5-aminooxazinone hydrochloride or 5-AO-HCl, is an organic compound used in scientific research. It is a chiral compound, meaning that it has two non-superimposable mirror images that are identical in all physical properties except for the direction of asymmetry. 5-AO-HCl is a white, crystalline solid with a melting point of 150-152°C and a molecular weight of 229.7 g/mol. It is soluble in water, methanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

5-AO-HCl acts as an inhibitor of the enzyme, 5-aminooxazinone hydrolase (5-AOase). 5-AOase is a member of the hydrolase family of enzymes and is involved in the breakdown of 5-aminooxazinone. 5-AO-HCl binds to the active site of the enzyme, preventing it from catalyzing the breakdown of 5-AO. This inhibition of 5-AOase activity leads to the accumulation of 5-AO in the cell, which can then be used as a fluorescent probe for DNA and RNA analysis.
Biochemical and Physiological Effects
5-AO-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce the toxicity of certain drugs. In addition, 5-AO-HCl has been shown to inhibit the activity of several enzymes, including 5-AOase, and to reduce the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The main advantage of 5-AO-HCl is its ability to be used as a fluorescent probe for DNA and RNA analysis. This makes it a useful tool for studying the structure and function of proteins and enzymes, as well as for studying the mechanism of action of drugs. However, 5-AO-HCl is not suitable for use in vivo, as it can be toxic at high concentrations.

Future Directions

There are a number of potential future directions for research involving 5-AO-HCl. These include further investigation into its effects on bacteria and fungi, as well as its effects on the activity of enzymes and hormones. In addition, further research could be conducted into the use of 5-AO-HCl as a fluorescent probe for DNA and RNA analysis. Finally, further studies could be conducted into the use of 5-AO-HCl as a drug-target interaction inhibitor.

Synthesis Methods

5-AO-HCl is synthesized from the reaction of 5-aminooxazinone (5-AO) with hydrochloric acid. The reaction is conducted in an aqueous solution of HCl and 5-AO at room temperature. The reaction proceeds through a proton transfer mechanism, resulting in the formation of 5-AO-HCl and water. The reaction can be monitored by thin-layer chromatography (TLC).

Scientific Research Applications

5-AO-HCl has been used in a wide range of scientific research applications. It has been used in studies of enzyme-catalyzed reactions, protein-protein interactions, and drug-target interactions. It has also been used as a fluorescent probe for DNA and RNA analysis. 5-AO-HCl has been used in studies of the structure and function of proteins and enzymes, as well as in studies of the mechanism of action of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5R)-5-amino-1,3-oxazinan-2-one hydrochloride involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "5-hydroxy-2-pyrrolidinone", "ethyl chloroformate", "ammonia", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 5-hydroxy-2-pyrrolidinone is reacted with ethyl chloroformate in the presence of a base to form 5-(ethoxycarbonyl)-2-pyrrolidinone.", "Step 2: 5-(ethoxycarbonyl)-2-pyrrolidinone is reacted with ammonia in the presence of a catalyst to form (5R)-5-amino-2-pyrrolidinone.", "Step 3: (5R)-5-amino-2-pyrrolidinone is reacted with ethyl chloroformate in the presence of a base to form (5R)-5-amino-1,3-oxazinan-2-one.", "Step 4: (5R)-5-amino-1,3-oxazinan-2-one is reacted with hydrochloric acid to form (5R)-5-amino-1,3-oxazinan-2-one hydrochloride.", "Step 5: The product is purified by recrystallization from water." ] }

CAS RN

2624109-04-0

Product Name

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.6

Purity

95

Origin of Product

United States

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